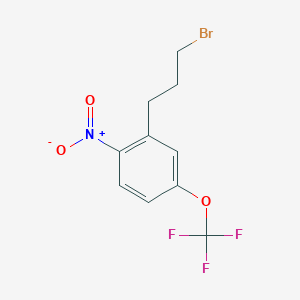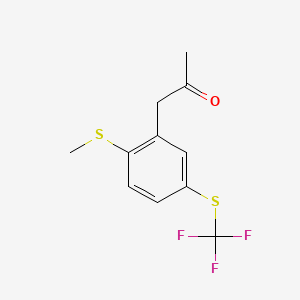
1-(2-(Methylthio)-5-(trifluoromethylthio)phenyl)propan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-(Methylthio)-5-(trifluoromethylthio)phenyl)propan-2-one is an organic compound with the molecular formula C11H11F3OS2. This compound is characterized by the presence of both methylthio and trifluoromethylthio groups attached to a phenyl ring, making it a unique and interesting molecule for various chemical studies and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Methylthio)-5-(trifluoromethylthio)phenyl)propan-2-one typically involves the introduction of the methylthio and trifluoromethylthio groups onto a phenyl ring. One common method involves the use of trifluoromethyl phenyl sulfone as a trifluoromethylating agent. The reaction can be promoted under visible light irradiation, allowing for the formation of the desired product under photoredox catalyst-free conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply to the production of this compound.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-(Methylthio)-5-(trifluoromethylthio)phenyl)propan-2-one can undergo various types of chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The trifluoromethylthio group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like thiols or amines can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-(2-(Methylthio)-5-(trifluoromethylthio)phenyl)propan-2-one has several scientific research applications:
Biology: Potential use in studying enzyme interactions due to its unique functional groups.
Medicine: Investigated for its potential pharmacological properties.
Industry: Used in the development of new materials with specific chemical properties.
Wirkmechanismus
The mechanism of action of 1-(2-(Methylthio)-5-(trifluoromethylthio)phenyl)propan-2-one involves its interaction with various molecular targets. The trifluoromethylthio group can participate in electron donor-acceptor (EDA) complexes, leading to single electron transfer (SET) reactions under specific conditions . These interactions can influence the compound’s reactivity and its effects in biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(2-(Methylthio)-4-(trifluoromethylthio)phenyl)propan-2-one
- 1-(4-(Methylthio)-2-(trifluoromethylthio)phenyl)propan-2-one
Uniqueness
1-(2-(Methylthio)-5-(trifluoromethylthio)phenyl)propan-2-one is unique due to the specific positioning of the methylthio and trifluoromethylthio groups on the phenyl ring
Eigenschaften
Molekularformel |
C11H11F3OS2 |
|---|---|
Molekulargewicht |
280.3 g/mol |
IUPAC-Name |
1-[2-methylsulfanyl-5-(trifluoromethylsulfanyl)phenyl]propan-2-one |
InChI |
InChI=1S/C11H11F3OS2/c1-7(15)5-8-6-9(17-11(12,13)14)3-4-10(8)16-2/h3-4,6H,5H2,1-2H3 |
InChI-Schlüssel |
YYCLHKOYWJWFHL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)CC1=C(C=CC(=C1)SC(F)(F)F)SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(6E)-6-(Ethylimino)-4-methyl-3-[2-(pyridin-2-yl)hydrazinyl]cyclohexa-2,4-dien-1-one](/img/structure/B14071137.png)
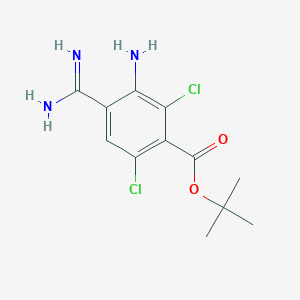
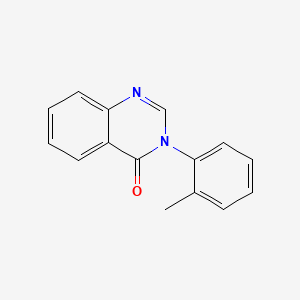
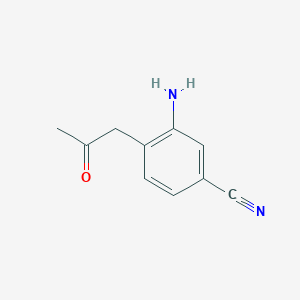
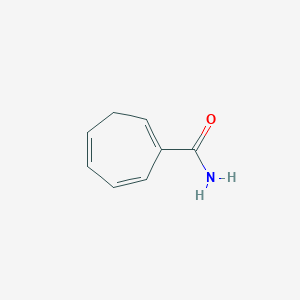

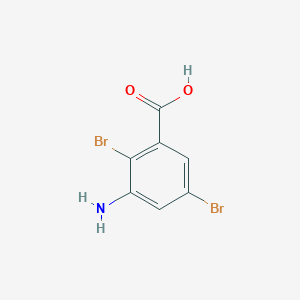
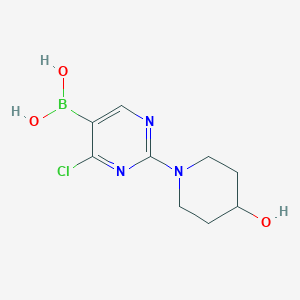
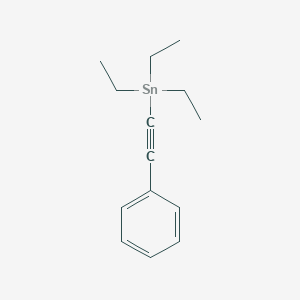

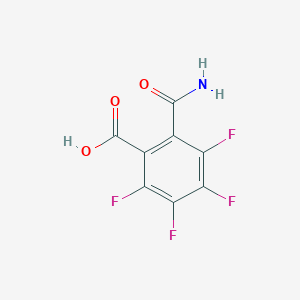
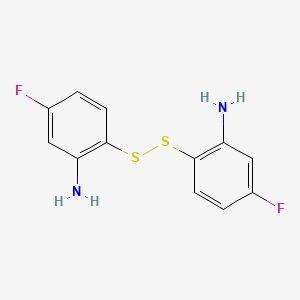
![{2-[(2-Fluorobenzyl)oxy]benzylidene}propanedinitrile](/img/structure/B14071221.png)
